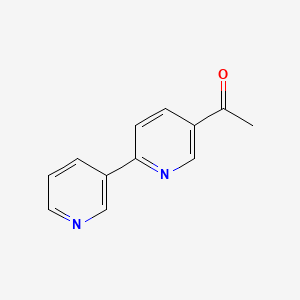

1-(2,3'-Bipyridin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-pyridin-3-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)10-4-5-12(14-8-10)11-3-2-6-13-7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNWAIHWRAHJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure of 1-(2,3'-Bipyridin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3'-Bipyridin-5-yl)ethanone is a heterocyclic ketone with significant potential in medicinal chemistry and materials science, primarily owing to the versatile coordinating ability of its bipyridyl core. Bipyridine derivatives are fundamental building blocks in the development of catalysts, functional materials, and pharmacologically active agents. The ethanone substituent offers a site for further chemical modification, making this compound a valuable synthetic intermediate. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within its crystal lattice is paramount for rational drug design and the engineering of novel materials. This guide provides a comprehensive overview of the methodologies for determining the X-ray crystal structure of this compound, from synthesis and crystallization to detailed structural analysis. While a definitive published crystal structure for this specific molecule is not yet available, this document outlines the established protocols and expected structural insights based on extensive studies of related bipyridine derivatives.

Introduction: The Significance of Bipyridine Scaffolds

Bipyridines are a class of aromatic organic compounds with the formula (C₅H₄N)₂. They consist of two pyridyl rings and are widely utilized as ligands in coordination chemistry.[1] The nitrogen atoms in the pyridine rings act as Lewis bases, allowing them to chelate metal ions and form stable complexes. This property has led to their extensive use in catalysis, photochemistry, and as building blocks for supramolecular assemblies.[2]

In the realm of drug development, bipyridine-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability of bipyridines to interact with biological targets, such as enzymes and nucleic acids, is often mediated by their coordination to metal ions or through non-covalent interactions like hydrogen bonding and π-stacking. The specific isomerism of the bipyridine core, in this case, the 2,3'-connectivity, influences the spatial arrangement of the nitrogen atoms and, consequently, its coordination geometry and pharmacological profile.

The addition of an ethanone group to the bipyridine framework, as in this compound, introduces a reactive handle for further synthetic transformations. This allows for the construction of more complex molecules with tailored properties. Determining the crystal structure of this parent compound is a critical step in understanding its solid-state behavior and in guiding the design of its derivatives.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following section details a plausible synthetic route and crystallization protocol for this compound, based on established cross-coupling methodologies.

Synthetic Protocol: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of this compound can be efficiently achieved via a Suzuki or Stille cross-coupling reaction. These palladium-catalyzed methods are widely employed for the formation of C-C bonds between aromatic rings.[2]

Reaction Workflow

Caption: Synthetic workflow for this compound via Suzuki coupling.

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), 5-acetyl-3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Subsequently, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Crystallization Protocol

The growth of single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, with slow evaporation being a common and effective method.

Step-by-Step Methodology:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol/water or dichloromethane/hexane) by gentle heating.

-

Crystal Growth: Filter the warm solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or forceps and dry them on filter paper.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.

Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods.[3] This initial model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[3]

Structural Insights: Expected Molecular and Supramolecular Features

While the specific crystal structure of this compound is not yet determined, we can predict its key structural features based on related compounds.

Molecular Geometry

The molecule is expected to be largely planar, although some twisting between the two pyridine rings is possible. The dihedral angle between the pyridine rings is a key conformational parameter. In many bipyridine derivatives, this angle deviates from 0° to minimize steric hindrance.[4] The ethanone group may be coplanar with the attached pyridine ring to maximize conjugation.

Predicted Molecular Structure

Sources

Methodological & Application

Coordination chemistry of 1-(2,3'-Bipyridin-5-yl)ethanone

An In-Depth Technical Guide to the Coordination Chemistry of 1-(2,3'-Bipyridin-5-yl)ethanone

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the coordination chemistry of this compound. This versatile ligand, a derivative of the ubiquitous bipyridine family, offers a unique combination of a classic bidentate chelating site and a reactive ketone functionality, opening avenues for novel coordination complexes with tunable electronic, optical, and catalytic properties.

Ligand Overview: Structural and Electronic Rationale

This compound is a heteroaromatic ketone featuring two pyridine rings linked at the 2 and 3' positions. Its significance in coordination chemistry stems from several key features:

-

Bidentate N,N'-Chelation: The two nitrogen atoms of the bipyridine core are ideally positioned to form a stable five-membered chelate ring with a metal center. This coordination mode is a hallmark of 2,2'-bipyridine and its analogues, leading to the formation of robust and well-defined complexes with a wide array of transition metals.[1]

-

Modulation of Electronic Properties: The acetyl group (-C(O)CH₃) at the 5-position of one pyridine ring acts as an electron-withdrawing group. This functionalization can significantly influence the π-system of the bipyridine ligand, thereby modulating the electronic properties (e.g., redox potentials, MLCT energies) of its resulting metal complexes.

-

Secondary Coordination Site: The carbonyl oxygen of the ethanone group presents an additional potential coordination site, allowing the ligand to act as a bridging ligand between two metal centers or to form higher-order coordination polymers.

-

Platform for Post-Complexation Modification: The reactive ketone functionality serves as a synthetic handle for further chemical transformations, enabling the development of more complex, multifunctional supramolecular assemblies.

These attributes make this compound a compelling building block for applications ranging from photocatalysis to the design of novel therapeutic agents.[2][3]

Synthesis of this compound

The most efficient and modular syntheses of asymmetrically substituted bipyridines rely on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly prevalent due to their tolerance of various functional groups.[2][4]

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is often preferred due to the lower toxicity and greater stability of boronic acid reagents compared to the organostannanes used in Stille couplings.[4][5] The reaction couples an aryl halide with an aryl boronic acid. For the target molecule, two primary disconnections are viable:

-

Route A: Coupling of 2-bromo-5-acetylpyridine with pyridine-3-boronic acid.

-

Route B: Coupling of 5-acetyl-2-pyridylboronic acid with 3-bromopyridine.

Route A is generally more practical due to the commercial availability and stability of the starting materials.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-bromo-5-acetylpyridine and pyridine-3-boronic acid.

Materials:

-

2-Bromo-5-acetylpyridine (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-acetylpyridine, pyridine-3-boronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent.

-

Reaction Assembly: Add the dioxane/water solvent mixture to the Schlenk flask containing the reagents. Stir the suspension for 5 minutes.

-

Catalyst Addition: Add the catalyst slurry to the reaction mixture.

-

Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Causality:

-

The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂.

-

The phosphine ligand stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

-

The aqueous base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Workflow for Ligand Synthesis

Caption: Suzuki-Miyaura synthesis workflow.

Physicochemical Characterization of the Ligand

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination studies.[7][8]

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Multiple signals in the aromatic region (7.5-9.5 ppm) characteristic of the disubstituted pyridine rings. A singlet around 2.7 ppm corresponding to the acetyl methyl protons (-CH₃). |

| ¹³C NMR | Chemical Shift (δ) | A signal above 195 ppm for the carbonyl carbon (C=O). Signals between 120-160 ppm for the aromatic carbons. A signal around 27 ppm for the acetyl methyl carbon. |

| FT-IR | Wavenumber (cm⁻¹) | Strong C=O stretching vibration around 1680-1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |

| UV-Vis | λmax (nm) | Intense absorption bands below 350 nm corresponding to π→π* transitions within the bipyridine aromatic system. |

| Mass Spec. | m/z | Molecular ion peak [M+H]⁺ at approximately 199.22, confirming the molecular weight of 198.22 g/mol .[9] |

Coordination Chemistry: Synthesis and Principles

The bipyridine core of the ligand readily coordinates to a vast range of transition metal ions, typically forming octahedral or tetrahedral complexes.[10] The synthesis generally involves the direct reaction of the ligand with a suitable metal salt.

Protocol 4.1: General Synthesis of a Metal Complex (e.g., [M(L)₃]ⁿ⁺)

This protocol describes a general method for synthesizing a homoleptic tris-chelate complex, a common coordination motif for bipyridine ligands.

Materials:

-

This compound (L) (3.0-3.3 eq)

-

Metal salt (e.g., FeCl₂, RuCl₃·xH₂O, Zn(NO₃)₂·6H₂O) (1.0 eq)

-

Solvent (e.g., Ethanol, Methanol, Acetonitrile)

-

Reflux condenser

Procedure:

-

Ligand Dissolution: Dissolve this compound in the chosen solvent in a round-bottom flask. Heat gently if necessary.

-

Metal Salt Addition: In a separate vial, dissolve the metal salt in a minimum amount of the same solvent. Add this solution dropwise to the stirring ligand solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. A color change is often observed upon complex formation. The reaction time can vary from 1 to 24 hours depending on the lability of the metal ion.

-

Isolation:

-

Cool the reaction to room temperature.

-

If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold solvent, and then with diethyl ether.

-

If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.

-

The complex can be further purified by recrystallization from a suitable solvent system.

-

Causality:

-

Using a slight excess of the ligand can help drive the reaction towards the formation of the fully coordinated tris-complex.

-

The choice of solvent is critical; it must dissolve both the ligand and the metal salt and be stable at the reaction temperature.

-

The counter-anion from the metal salt can sometimes influence the final product, either by remaining in the coordination sphere or by affecting the crystal packing.[11]

General Coordination Workflow

Caption: General workflow for metal complex synthesis.

Characterization of Coordination Complexes

Upon coordination to a metal center, the physicochemical properties of the ligand are altered in predictable ways, which can be monitored by spectroscopy.

-

FT-IR Spectroscopy: The most significant change is often a shift in the C=O stretching frequency. If the carbonyl oxygen coordinates to the metal, a red shift (to lower wavenumber) of 20-50 cm⁻¹ is expected due to the weakening of the C=O bond.

-

UV-Visible Spectroscopy: The formation of transition metal complexes frequently gives rise to new, broad, and often intense absorption bands in the visible region of the spectrum.[3] These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of this transition is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand.

-

NMR Spectroscopy: Coordination to a paramagnetic metal center will lead to significant broadening and shifting of the ligand's proton signals. For diamagnetic metals (e.g., Zn²⁺, Ru²⁺), sharp signals are retained, but their chemical shifts will change compared to the free ligand due to the altered electronic environment.

-

X-ray Crystallography: This is the definitive method for structural elucidation. It provides unambiguous information on the coordination geometry (e.g., octahedral, tetrahedral), bond lengths, bond angles, and the role of the ethanone group (coordinated or non-coordinated).[12]

Applications and Future Directions

The unique structure of this compound and its complexes makes them promising candidates for several advanced applications.

-

Photocatalysis: Ruthenium and Iridium complexes of bipyridine derivatives are benchmark photocatalysts for a wide range of organic transformations.[3] The complexes of this ligand could be explored for similar reactivity, with the acetyl group providing a handle to tune redox potentials or to anchor the catalyst to a support.

-

Luminescent Materials: Lanthanide complexes with bipyridine-type ligands can exhibit strong luminescence through the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light.[13][14] This makes them suitable for applications in bio-imaging, sensors, and OLEDs.

-

Supramolecular Chemistry: The ligand can serve as a building block for constructing complex, multi-component architectures like helicates, grids, and coordination polymers.[12][15] The directionality of the bipyridine unit combined with the secondary binding site of the ketone can be exploited to control the self-assembly process.

-

Bioinorganic Chemistry and Drug Development: Metal complexes are increasingly being investigated as therapeutic agents. The bipyridine scaffold is a known DNA intercalator, and its metal complexes could exhibit enhanced biological activity. The ketone group could also be used to conjugate the complex to biomolecules.

By providing a detailed understanding of the synthesis, characterization, and coordination behavior of this compound, this guide serves as a foundational resource for scientists aiming to exploit its unique properties in diverse fields of chemical research.

References

-

Ye, Y., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]

-

Request PDF. (n.d.). Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

-

Pitre, S. P., & Scaiano, J. C. (2015). An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. In Photocatalysis in Organic Synthesis. Wiley-VCH. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 2,2'-Bipyridyl-Type Compounds via the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

-

Poblete, A., et al. (2007). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 934-941. [Link]

-

Yan, B., & Song, Y. S. (2004). Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide. Journal of Fluorescence, 14(3), 289-294. [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free chemo-/regio-/stereo-selective amination of alk-3-ynones. Synthesis of 1,5-benzodiazepines and 3-amino-2-alkenones. Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Ha, M., & Tiekink, E. R. T. (2020). Perplexing Coordination Behaviour of Potentially Bridging Bipyridyl-Type Ligands in the Coordination Chemistry of Zinc and Cadmium 1,1-Dithiolate Compounds. Inorganics, 8(11), 61. [Link]

-

SciSpace. (n.d.). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Retrieved from [Link]

-

Janiak, C., et al. (1999). Modified Bipyridines: 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(11), 1803-1813. [Link]

-

ResearchGate. (n.d.). Photophysical properties of compounds 1, 2, and 3. Retrieved from [Link]

-

RSIS International. (n.d.). Catalytic and Biochemical Study of Novel Complexes of Some Lanthanides. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

-

PubMed Central. (n.d.). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Retrieved from [Link]

-

Kopylov, A. S., et al. (2023). Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines. Molecules, 28(2), 708. [Link]

-

ResearchGate. (n.d.). Molecular structure, NMR, UV-Visible, vibrational spectroscopic and HOMO, LUMO analysis of (E)-1-(2, 6-bis (4-methoxyphenyl)-3, 3-dimethylpiperidine-4-ylidene)-2-(3-(3, 5-dimethyl-1H-pyrazol-1-yl) pyrazin-2-yl) hydrazine by DFT method. Retrieved from [Link]

-

Pearson Education. (n.d.). Chapter 9: Coordination Chemistry I: Structures and Isomers. Retrieved from [Link]

-

Loughborough University Research Repository. (n.d.). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

-

Fuhrmann, G., et al. (2001). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Molecules, 6(12), 994-1004. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]

-

Janiak, C., et al. (1999). 5,5′-Dicyano-2,2′-bipyridine silver complexes: discrete units or co-ordination polymers through a chelating and/or bridging metal–ligand interaction. Journal of the Chemical Society, Dalton Transactions, (2), 183-190. [Link]

-

Royal Society of Chemistry. (n.d.). Photophysical studies of low-symmetry Sm(iii) and Tb(iii) complexes reveal remarkable quantum yields. New Journal of Chemistry. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis, Structure, and Reactivity of the Uranium Bipyridyl Complex [{η 5 -1,2,4-(Me 3 Si) 3 C 5 H 2 } 2 U(bipy)]. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

-

YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

-

Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Complexes of 5,5′-aminoacido-substituted 2,2′-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral analysis (FT-IR, 1H NMR, 13C NMR and UV–visible) and quantum chemical studies on molecular geometry, NBO, NLO, chemical reactivity and thermodynamic properties of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4Hpyrano[3,2-c]quinoline-3-carbonitrile. Retrieved from [Link]

Sources

- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Stille Coupling [organic-chemistry.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 1048004-04-1|1-([2,3'-Bipyridin]-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 5,5′-Dicyano-2,2′-bipyridine silver complexes: discrete units or co-ordination polymers through a chelating and/or bridging metal–ligand interaction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Application Notes & Protocols: Synthesis of Functionalized Derivatives from 1-(2,3'-Bipyridin-5-yl)ethanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-(2,3'-Bipyridin-5-yl)ethanone Scaffold

The this compound core is a heterocyclic ketone of significant interest in contemporary medicinal chemistry and materials science. Bipyridine derivatives are foundational components in a vast array of applications, serving as essential ligands in transition-metal catalysis, key structural motifs in biologically active molecules, and components in the development of photosensitizers and supramolecular assemblies.[1][2][3] The presence of the ethanone (acetyl) group on the bipyridine framework provides a versatile chemical handle, a reactive site ripe for a multitude of synthetic transformations. This allows for the systematic modification of the molecule's steric and electronic properties, enabling the generation of diverse chemical libraries for drug discovery and the fine-tuning of materials for specific applications.[4]

This technical guide delineates robust and reproducible strategies for the synthesis of functionalized derivatives starting from this compound. We will explore two primary avenues of functionalization: direct modification of the reactive ethanone side chain and derivatization of the bipyridine core, primarily through modern cross-coupling methodologies. Each section provides not only detailed, step-by-step protocols but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational methods.

Part 1: Strategic Pathways for Molecular Diversification

The derivatization of this compound can be logically categorized into two main strategies: transformations involving the acetyl group's α-carbon and carbonyl, and modifications to the aromatic bipyridine backbone.

1.1. Functionalization of the Ethanone Moiety

The methyl group adjacent to the carbonyl is acidic and readily deprotonated to form an enolate, while the carbonyl itself is electrophilic. These two features are the gateway to a host of classical and modern organic reactions.

-

Claisen-Schmidt (Aldol) Condensation: Reaction with various aromatic or aliphatic aldehydes under basic or acidic conditions yields α,β-unsaturated ketones, commonly known as chalcones. These compounds are valuable scaffolds in their own right, known for a wide range of biological activities.

-

α-Halogenation: The introduction of a bromine or chlorine atom at the α-position creates a highly reactive electrophilic site. The resulting α-halo ketone is a key intermediate for introducing nucleophiles, such as amines, thiols, or azides, leading to a plethora of derivatives.

-

Mannich Reaction: This three-component reaction involving an amine, formaldehyde, and the ketone itself introduces an aminomethyl group, a common feature in many pharmacologically active compounds.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to more complex conjugated systems.

1.2. Functionalization of the Bipyridine Core

While direct C-H activation on the bipyridine core is possible, a more common and predictable strategy for creating core-functionalized analogs involves the use of palladium-catalyzed cross-coupling reactions.[5] This approach is best conceptualized retrosynthetically, where the target molecule is assembled from pre-functionalized pyridine building blocks. The Suzuki-Miyaura coupling is particularly powerful due to its mild conditions and tolerance of a wide range of functional groups.[6][7][8]

Below is a diagram illustrating the primary synthetic avenues from the parent scaffold.

Caption: Primary synthetic strategies for derivatizing this compound.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for the chosen conditions.

Protocol 2.1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(2,3'-bipyridin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The base (NaOH) is crucial as it catalyzes the formation of the reactive enolate from the starting ketone.

Workflow Diagram

Caption: Workflow for the synthesis and purification of a chalcone derivative.

Step-by-Step Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq, e.g., 1.98 g, 10.0 mmol) and 4-methoxybenzaldehyde (1.1 eq, 1.50 g, 11.0 mmol) in ethanol (30 mL).

-

Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C. Prepare a 20% aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the stirred reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

-

Product Isolation: Upon completion, pour the reaction mixture into 100 mL of cold deionized water. A solid precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.

-

Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

| Reactant Aldehyde | Product Substituent | Typical Yield (%) |

| Benzaldehyde | Phenyl | 85-92% |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 88-95% |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 90-96% |

| 2-Naphthaldehyde | 2-Naphthyl | 82-89% |

Table 1: Representative yields for chalcone synthesis using various aromatic aldehydes.

Protocol 2.2: Synthesis of Core-Substituted Analogs via Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing a core-substituted bipyridine ketone, for example, 1-(6'-methyl-2,3'-bipyridin-5-yl)ethanone. This method exemplifies the power of palladium-catalyzed reactions in constructing complex heterocyclic systems.[1][9]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6][7] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-2-acetylpyridine), inserting into the carbon-halogen bond to form a Pd(II) species.

-

Transmetalation: The organoboron compound (e.g., (6-methylpyridin-3-yl)boronic acid) exchanges its organic group with the halide on the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-bromo-2-acetylpyridine (1.0 eq), the desired pyridylboronic acid (e.g., (6-methylpyridin-3-yl)boronic acid, 1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under the inert atmosphere for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the pure product.

| Pyridylboronic Acid | Pyridyl Halide | Catalyst | Base | Typical Yield (%) |

| Pyridin-3-ylboronic acid | 1-(6-bromopyridin-2-yl)ethanone | Pd(dppf)Cl₂ | Cs₂CO₃ | 75-85% |

| (6-Methylpyridin-3-yl)boronic acid | 1-(2-chloropyridin-4-yl)ethanone | Pd(OAc)₂ / SPhos | K₃PO₄ | 80-90% |

| Pyridin-2-ylboronic acid | 1-(5-bromopyridin-3-yl)ethanone | Pd(PPh₃)₄ | Na₂CO₃ | 65-78% |

Table 2: Representative conditions for Suzuki-Miyaura synthesis of bipyridine ketone analogs.

Conclusion

The this compound scaffold is a highly adaptable platform for generating novel molecular architectures. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery and materials science to create diverse libraries of functionalized derivatives. By leveraging both classical transformations of the ethanone moiety and modern cross-coupling reactions for core modification, the chemical space accessible from this single precursor is vast and rich with potential for new scientific breakthroughs.

References

-

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link][1][10]

-

Bakherad, M., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link][9]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.com. [Link][5]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link][6]

-

ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link][2]

-

Sengul, A., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1925. [Link][4]

-

Prothero, J. (2014). The Suzuki Reaction. Chem 115 Myers Group. [Link][7]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link][8]

-

Fine Chemical Intermediates. (2026). Understanding Bipyridine Derivatives: Synthesis and Applications. Fine Chemical Intermediates. [Link][3]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 10. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 1-(2,3'-Bipyridin-5-yl)ethanone in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

The 2,3'-bipyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] This technical guide delves into the synthetic utility of a key derivative, 1-(2,3'-Bipyridin-5-yl)ethanone , a versatile building block for constructing complex pharmaceutical intermediates. We will explore its strategic importance, focusing primarily on its role in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, such as Varenicline. This document provides in-depth synthetic protocols, explains the causality behind experimental choices, and outlines potential pathways for drug discovery applications, grounded in authoritative references.

Introduction: The Significance of this compound

This compound (CAS: 1048004-04-1) is a heterocyclic ketone that merges the potent chelating and pharmacophoric properties of the bipyridine moiety with the synthetic versatility of an acetyl group.[4][5] Bipyridine derivatives are integral to a wide range of applications, from transition-metal catalysis to the development of novel therapeutics targeting cancer, inflammation, and neurological disorders.[1][4][6] The strategic placement of the acetyl group on the 5-position of the bipyridine ring system provides a reactive handle for a multitude of chemical transformations, making it an exceptionally valuable starting material for library synthesis and the development of targeted therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1048004-04-1 | |

| Molecular Formula | C₁₂H₁₀N₂O | |

| Molecular Weight | 198.22 g/mol | |

| MDL Number | MFCD12404907 |

The synthesis of the this compound core itself typically relies on modern cross-coupling methodologies. Reactions such as Suzuki, Negishi, and Stille couplings are powerful tools for the construction of the C-C bond linking the two pyridine rings, offering high yields and tolerance for various functional groups.[2][3][7][8][9][10]

Figure 1: General workflow for the synthesis of the bipyridine core via palladium-catalyzed cross-coupling.

Core Application: A Key Intermediate for Varenicline Synthesis

A paramount application of this compound is its use as a precursor in the synthesis of Varenicline . Varenicline is a high-affinity partial agonist of the α4β2 nicotinic acetylcholine receptor, widely prescribed as a smoking cessation aid.[11][12] The synthesis of its complex, tetracyclic core—6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][13]benzazepine—can strategically utilize the bipyridine backbone and the reactive acetyl group of the title compound.

The acetyl moiety serves as the electrophilic site for intramolecular cyclization or as a handle for elaboration into a more complex side chain that can undergo subsequent ring-forming reactions. A plausible and efficient synthetic route involves a multi-step sequence culminating in the formation of the key pyrazino-benzazepine ring system.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 4. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,3'-Bipyridin-5-yl)ethanone

Welcome to the dedicated technical support resource for the purification of 1-(2,3'-Bipyridin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: Understanding the Purification Challenges

This compound is a heterocyclic ketone with a bipyridyl scaffold. The presence of two basic pyridine nitrogen atoms and a ketone functional group imparts specific chemical properties that influence the choice and optimization of purification methods. Common challenges in the purification of such compounds include:

-

Interaction with Silica Gel: The basicity of the pyridine nitrogens can lead to strong interactions with the acidic silanol groups of standard silica gel, potentially causing peak tailing, poor separation, and even irreversible adsorption during column chromatography.

-

Solubility Profile: Bipyridine derivatives often exhibit moderate to good solubility in a range of organic solvents, but their crystallinity can be variable, making recrystallization challenging.[1]

-

Removal of Catalytic Residues: The synthesis of this compound frequently involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).[2] The removal of residual palladium and ligands from the final product is a critical purification step.

-

Separation from Structurally Similar Impurities: The synthesis may yield side products such as homo-coupled starting materials or isomers, which can be challenging to separate from the desired product.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Column Chromatography

Q1: I am observing significant peak tailing during the silica gel column chromatography of my crude this compound. How can I improve the peak shape and separation?

A1: Peak tailing is a common issue with pyridine-containing compounds on silica gel.[3] This is primarily due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. Here’s a systematic approach to mitigate this:

-

Mobile Phase Modification:

-

Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, into your eluent system can significantly improve peak shape. A typical starting concentration is 0.1-1% (v/v) of TEA in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA will preferentially interact with the acidic sites on the silica, minimizing their interaction with your bipyridyl ketone.

-

Use of a More Polar, Protic Solvent: Sometimes, a small percentage of an alcohol like methanol or isopropanol in a non-polar eluent can help to mask the active sites on the silica gel and improve elution.

-

-

Stationary Phase Selection:

-

Deactivated Silica Gel: You can prepare a deactivated silica gel by pre-treating it with a solution of your eluent containing a higher concentration of TEA (e.g., 5%) before packing the column.

-

Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds. Start with a non-polar eluent and gradually increase the polarity.

-

-

Sample Loading:

-

Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite® and loading it as a dry powder onto the column can often lead to better peak shape and resolution compared to wet loading in a strong solvent.

-

Q2: What is a good starting solvent system for the flash chromatography of this compound?

A2: For a compound with the polarity of a bipyridyl ketone, a good starting point for normal-phase flash chromatography would be a mixture of a non-polar and a moderately polar solvent.[4]

| Solvent System | Typical Starting Ratio (v/v) | Comments |

| Hexane/Ethyl Acetate | 70:30 to 50:50 | A standard and often effective system. Adjust the ratio based on the Rf value from your TLC analysis. |

| Dichloromethane/Methanol | 99:1 to 95:5 | A more polar system suitable if the compound has low mobility in hexane/ethyl acetate. Use with caution as methanol can sometimes dissolve silica gel at higher concentrations.[5] |

| Toluene/Acetone | 80:20 to 60:40 | Can be effective for aromatic compounds and may offer different selectivity. |

Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation on a flash column.

Recrystallization

Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. It either dissolves completely or not at all.

A3: Finding the right recrystallization solvent or solvent system is often a matter of systematic screening. For a bipyridyl ketone, consider the following:

-

Single Solvent Recrystallization:

-

Ethanol or Isopropanol: These are often good starting points for moderately polar compounds. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.

-

Ethyl Acetate: Can be a good choice, but be mindful of the compound's solubility at room temperature.

-

Acetone: The ketone functionality suggests that acetone might be a good solvent.

-

-

Two-Solvent Recrystallization: This is often more effective when a single solvent is not ideal.

-

Good Solvent/Anti-Solvent Pairs:

-

Dichloromethane/Hexane

-

Acetone/Hexane

-

Ethanol/Water

-

Ethyl Acetate/Hexane

-

-

Experimental Protocol: Two-Solvent Recrystallization

-

Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane or acetone) at room temperature or with gentle warming.

-

Slowly add the "anti-solvent" (e.g., hexane) dropwise with stirring until you observe persistent cloudiness.

-

Gently warm the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

-

Troubleshooting Strategies:

-

Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.

-

Use a More Dilute Solution: Add a small amount of the "good" solvent to the oiled-out mixture and try to redissolve it with gentle heating, then cool slowly.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

-

Impurity Removal

Q5: My purified this compound is still contaminated with a grey or black powder, which I suspect is residual palladium catalyst. How can I remove it?

A5: Palladium residues are a common impurity from cross-coupling reactions.[6] Here are several methods for their removal:

-

Filtration through Celite® or Activated Carbon:

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of Celite® or activated carbon and stir for 15-30 minutes.

-

Filter the mixture through a pad of Celite® or a plug of silica gel, washing with the same solvent.

-

Concentrate the filtrate. Caution: Activated carbon can sometimes adsorb the product, so use it judiciously.

-

-

Aqueous Workup with a Chelating Agent:

-

During the reaction workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium into the aqueous phase.

-

-

Use of Metal Scavengers:

-

Commercially available silica-based metal scavengers with functional groups like thiols or amines can be very effective. Stir the scavenger with a solution of your crude product, then filter and concentrate.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

Caption: Decision tree for selecting a purification strategy.

References

- Ma, D., et al. (2000). Stille Coupling between 3- or 2-Stannylpyridines and Bromopyridines. Organic Letters, 2(23), 3675-3677.

- Heller, M., & Schubert, U. S. (2003). Synthesis of functionalized 2,2′-bipyridines. European Journal of Organic Chemistry, 2003(6), 947-961.

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-466.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

-

University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

- Che-Hao, L., et al. (2012). A general and efficient Suzuki-Miyaura cross-coupling reaction of 2-pyridylboronic acids and aryl halides.

- BenchChem. (2025).

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 1-([2,3'-Bipyridin]-5-yl)ethanone. Retrieved from [Link]

- Anderson, N. G. (2000). Practical Process Research & Development. Academic Press.

- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scientific Reports.

- Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. (2021). The Journal of Organic Chemistry.

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- The Mechanisms of the Stille Reaction. (2004).

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Connecticut.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society.

-

Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Successful Flash Chrom

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science.

- HPLC Methods for analysis of Pyridine. (n.d.).

- King, A. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Bipyridine Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of bipyridines via cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing catalyst stability and activity. Our goal is to empower you to diagnose and resolve common issues, leading to more efficient and successful synthetic outcomes.

Introduction: The Challenge of Bipyridine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for the construction of C-C bonds.[1][2] However, the synthesis of bipyridines presents a unique set of challenges, primarily stemming from the nature of the bipyridine product itself. Bipyridines are excellent chelating ligands for transition metals, and this high affinity for the palladium catalyst is a primary cause of catalyst deactivation through product inhibition.[3][4][5][6] This guide will address this and other common deactivation pathways, providing you with the knowledge to optimize your reaction conditions and overcome these synthetic hurdles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

My reaction is sluggish, has stalled, or is giving low yields.

This is one of the most common issues in bipyridine synthesis and can be attributed to several factors, with product inhibition being a primary suspect.[3][4][5][6]

Potential Cause 1: Product Inhibition

The nitrogen atoms of the bipyridine product can coordinate strongly to the palladium center, effectively sequestering the active catalyst and preventing it from participating in further catalytic cycles.[3][4][5]

-

Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the bipyridine product from coordinating to the palladium center and electronically favor the desired catalytic steps. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often effective in these situations.[7]

-

Solution 2: Catalyst Loading. While not always ideal from an atom economy perspective, increasing the catalyst loading can sometimes compensate for the deactivation caused by product inhibition.[3] However, this should be a last resort after optimizing other parameters.

-

Solution 3: Reaction Temperature. Carefully optimizing the reaction temperature can be beneficial. Higher temperatures can sometimes promote the dissociation of the bipyridine product from the catalyst, but can also lead to faster catalyst decomposition. A systematic temperature screen is recommended.

Potential Cause 2: Inefficient Oxidative Addition

The electronic properties of your pyridine halide can significantly impact the rate-determining oxidative addition step.[8] Electron-rich pyridyl halides can be less reactive towards oxidative addition.[7]

-

Solution: Ligand and Precatalyst Choice. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[7] Consider using precatalysts that are more readily activated to the active Pd(0) species.

Potential Cause 3: Poor Substrate Stability

Certain coupling partners, particularly 2-pyridylboronic acids, are known to be unstable and can decompose under the reaction conditions, leading to low yields.[3][9]

-

Solution: Use Stabilized Boronic Acid Esters. Consider using more stable derivatives, such as pinacol esters of the boronic acid.[3][9] These are often more robust and can lead to improved reproducibility and yields.

I'm observing significant formation of palladium black.

The precipitation of palladium black is a clear visual indicator of catalyst decomposition and a common deactivation pathway.[10]

Potential Cause 1: Ligand Oxidation

Phosphine ligands are susceptible to oxidation, especially at elevated temperatures and in the presence of trace oxygen. Oxidation of the ligand can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation.[10]

-

Solution 1: Rigorous Inert Atmosphere. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvents and reagents thoroughly. A nitrogen subsurface sparge before adding the catalyst can be particularly effective at removing dissolved oxygen.[11][12]

-

Solution 2: Choice of Ligand. Use air-stable ligands or precatalysts. Some modern palladium precatalysts are designed for enhanced air stability.

-

Solution 3: Ligand-to-Metal Ratio. A slight excess of the phosphine ligand can sometimes help to stabilize the palladium catalyst and prevent aggregation.[10]

Potential Cause 2: Inappropriate Base

The choice of base can influence catalyst stability. Some bases can promote side reactions that lead to catalyst decomposition.

-

Solution: Base Screening. Perform a screen of different bases. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a good starting point.[13] The effect of the base can be solvent-dependent.[8]

I'm observing significant homocoupling of my boronic acid.

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.

Potential Cause: Presence of Pd(II) Species

Homocoupling is often mediated by Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative degradation of the active Pd(0) catalyst.[11][14]

-

Solution 1: Pre-reduction of the Catalyst. If using a Pd(II) source, ensure conditions are adequate for its complete reduction to Pd(0) before the main catalytic cycle begins.[10]

-

Solution 2: Addition of a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to scavenge residual Pd(II) species without interfering with the desired catalytic cycle.[11]

-

Solution 3: Slow Addition of the Boronic Acid. In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby disfavoring the homocoupling pathway.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my bipyridine synthesis?

A1: The ideal ligand should be a good electron donor and sterically bulky. This combination promotes the oxidative addition and reductive elimination steps while sterically discouraging product inhibition. Buchwald-type biaryl phosphine ligands are a good first choice. Below is a table summarizing some common ligand classes and their characteristics.

| Ligand Class | Examples | Key Characteristics |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich, generally effective at preventing product inhibition. |

| Ferrocenyl Ligands | dppf | Robust, often used in a variety of cross-coupling reactions. |

| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Strong electron donors, can form very stable complexes. |

| Simple Trialkyl/Triaryl Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is a classic but can be prone to oxidation. P(t-Bu)₃ is more electron-rich and bulky. |

Q2: What is the role of the base in catalyst stability and the overall reaction?

A2: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[15] However, the choice of base can also impact catalyst stability. Stronger bases may accelerate catalyst decomposition. The base's solubility and strength in a given solvent system are also critical factors.[8][16] For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[7]

Q3: Can the solvent choice impact catalyst deactivation?

A3: Absolutely. The solvent influences the solubility of the reactants, base, and catalyst, which in turn affects reaction rates and catalyst stability. Polar aprotic solvents like DMF, dioxane, and THF are common, often with the addition of water.[14] However, some of these solvents can be problematic from a safety and environmental perspective.[17] The choice of solvent can also affect the propensity for certain deactivation pathways.

Q4: Are there any alternatives to palladium catalysts for bipyridine synthesis?

A4: Yes, nickel-based catalysts are a promising alternative. Nickel is more earth-abundant and can exhibit different reactivity patterns.[8] Bipyridine-ligated nickel complexes have been explored for cross-electrophile coupling reactions.[18][19] However, nickel catalysts can also be susceptible to deactivation pathways, including aggregation.[18]

Visualizing Catalyst Deactivation

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights key points where catalyst deactivation can occur.

Caption: Generalized catalytic cycle with key deactivation points.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing common issues in bipyridine cross-coupling reactions.

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling for Bipyridine Synthesis

This protocol provides a starting point for optimization.

-

Reaction Setup: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 equiv), the pyridylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

-

Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂ or a pre-formed catalyst, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

References

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org. [Link]

-

Cross-coupling reaction. Wikipedia. [Link]

-

Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health. [Link]

-

Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. National Institutes of Health. [Link]

-

The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

-

Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

-

Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

-

Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Publications. [Link]

-

Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

-

Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

-

Remote template effect in the synthesis of bipyridine-strapped porphyrins. Royal Society of Chemistry. [Link]

-

Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nobelprize.org [nobelprize.org]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Air and moisture sensitivity in the synthesis of 1-(2,3'-Bipyridin-5-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(2,3'-Bipyridin-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable bipyridine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address the critical challenges posed by air and moisture sensitivity in the common synthetic routes, particularly in palladium-catalyzed cross-coupling reactions.

The Challenge: Air and Moisture Sensitivity in Bipyridine Synthesis

The synthesis of bipyridine structures, including this compound, frequently relies on transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[1][2][3] A significant challenge in these reactions is the sensitivity of the catalytic system and reagents to atmospheric oxygen and moisture. The palladium catalysts, particularly in their active Pd(0) state, are susceptible to oxidation, which can lead to catalyst deactivation and low product yields.[4] Furthermore, many organometallic reagents used in these couplings can be hydrolyzed or undergo unwanted side reactions in the presence of water. This guide provides practical, field-proven insights to help you mitigate these issues and achieve consistent, high-yield results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction has a very low or no yield. What are the likely causes related to air and moisture?

Answer:

Low or no yield is one of the most common issues in palladium-catalyzed cross-coupling reactions and is often directly linked to the presence of air or moisture. There are several potential causes:

-

Catalyst Deactivation: The active Pd(0) catalyst is readily oxidized by oxygen to an inactive Pd(II) species. This significantly reduces the concentration of the active catalyst, slowing or halting the catalytic cycle.

-

Reagent Degradation: Organometallic reagents, such as the boronic acids or esters used in Suzuki couplings, can be sensitive to moisture. Water can cause protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.

-

Product Inhibition: While not strictly an air/moisture issue, it's a critical factor in bipyridine synthesis. The bipyridine product itself is a strong ligand and can coordinate with the palladium catalyst, leading to a decrease in catalytic activity.[1][2][3][5] This problem is exacerbated when the reaction is slow due to other factors like partial catalyst deactivation by air.

Solutions:

-

Ensure an Inert Atmosphere:

-

Degas Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen. The most effective method is to subject the solvent to several cycles of vacuum followed by backfilling with an inert gas like nitrogen or argon.[4] Bubbling an inert gas through the solvent for an extended period (at least 30-60 minutes) is another common practice.[6]

-

Use Schlenk Techniques: All manipulations of reagents and solvents should be performed under a positive pressure of inert gas using Schlenk line techniques or in a glovebox.[7][8] This includes the transfer of solvents and liquid reagents via cannula or syringe.

-

-

Use Anhydrous Conditions:

-

Dry Glassware: All glassware should be rigorously dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas or in a desiccator immediately before use.[9]

-

Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from Sure/Seal™ bottles are generally sufficiently dry and degassed for most applications.[4][9]

-

Handle Reagents Carefully: Solid reagents should be dried in a vacuum oven or desiccator. Hygroscopic bases, such as potassium carbonate or cesium fluoride, should be finely ground and dried before use.

-

Experimental Protocol: Degassing a Solvent

-

Place the solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Ensure the flask is no more than two-thirds full.

-

Connect the flask to a Schlenk line.

-

Freeze the solvent using a liquid nitrogen bath.

-

Once frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.

-

Close the connection to the vacuum and backfill the flask with nitrogen or argon.

-

Allow the solvent to thaw completely.

-

Repeat this "freeze-pump-thaw" cycle at least three times for optimal degassing.

Question 2: I am observing significant formation of homocoupled byproducts. Why is this happening?

Answer:

The formation of homocoupled byproducts, where two molecules of one of the coupling partners react with each other, is a common side reaction that reduces the yield of the desired cross-coupled product. Oxygen is a frequent culprit in promoting these unwanted reactions.[4]

-

Oxidative Homocoupling: In Suzuki reactions, for instance, oxygen can promote the homocoupling of the boronic acid reagent. This leads to the formation of a symmetrical bipyridine derived from just one of the starting materials.

Solutions:

-

Strict Exclusion of Oxygen: The most effective way to minimize homocoupling is to maintain a rigorously inert atmosphere throughout the entire reaction, from setup to workup. Re-evaluating your degassing and inert gas techniques is crucial.

-

Catalyst and Ligand Choice: In some cases, the choice of palladium precursor and ligand can influence the propensity for homocoupling. Screening different catalyst systems may be beneficial. Some modern, bulky phosphine ligands are designed to favor the cross-coupling pathway over homocoupling.

Question 3: My reaction is not reproducible. Sometimes it works well, and other times it fails. What could be causing this inconsistency?

Answer: